molecular formula C14H13N5O B13878225 N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

Cat. No.: B13878225
M. Wt: 267.29 g/mol
InChI Key: NIRPNHGFCXMXDO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a pyrrole moiety attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 2-methoxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of a pyrrole group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the pyrrole moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: A compound with similar structural features but different biological activity.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with a methoxyphenyl group and known for its potent hallucinogenic effects.

    N-(2-methoxybenzyl)phenethylamines (NBOMes): A class of compounds with similar structural motifs and psychoactive properties.

Uniqueness

N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with a methoxyphenyl group and a pyrrole moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H13N5O/c1-20-12-7-3-2-6-11(12)17-13-15-10-16-14(18-13)19-8-4-5-9-19/h2-10H,1H3,(H,15,16,17,18)

InChI Key

NIRPNHGFCXMXDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC=N2)N3C=CC=C3

Origin of Product

United States

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